

Commercial Availability and Technical Profile of Deuterated 2-Methylpiperazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylpiperazine-d7

Cat. No.: B12399096

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of deuterated 2-methylpiperazine, a critical building block in pharmaceutical research and development. This document details available isotopic analogs, supplier information, and insights into its synthetic protocols and biological significance, particularly its role in modulating key signaling pathways.

Commercial Availability of Deuterated 2-Methylpiperazine

While "2-Methylpiperazine-d7" is a general descriptor, a specific, highly deuterated analog is commercially available: (±)-2-Methyl-d3-piperazine-2,3,3,5,5,6,6-d7, a d10 version. This isotopologue offers a high degree of deuterium enrichment, making it an excellent tool for metabolic studies and as an internal standard in pharmacokinetic analyses.

Supplier	Product Name	Catalog No.	CAS No.	Isotopic Enrichment	Purity	Available Quantities & Pricing
CDN Isotopes	(±)-2-Methyl-d3-piperazine-2,3,3,5,5,6,6-d7	D-6622	2363789-19-7	99 atom % D	-	0.05g (CA 603.00), 0.1g(CA603.00) 1,020.00)

Other deuterated piperazine derivatives are also available from various suppliers, though a direct match for a d7 analog of 2-methylpiperazine is not commonly listed. Researchers are advised to consult the catalogs of suppliers specializing in stable isotope-labeled compounds for the most current offerings.

Synthesis of Deuterated 2-Methylpiperazine

A detailed experimental protocol for the specific synthesis of (\pm)-2-Methyl-d₃-piperazine-2,3,3,5,5,6,6-d₇ is not publicly available. However, general strategies for the synthesis of deuterated piperazine analogs involve the use of deuterated starting materials or deuterium exchange reactions. A representative synthesis for a deuterated N-methylpiperazine is outlined below.

Representative Experimental Protocol: Synthesis of 1-Methyl-d₃-piperazine

This protocol describes the synthesis of 1-Methyl-d₃-piperazine, which can be adapted for the synthesis of other deuterated piperazine derivatives.

Materials:

- Piperizine
- Piperizine dihydrochloride
- Ethanol/Deuterium oxide (5:1)
- d₃-Iodomethane
- 2N Sodium hydroxide

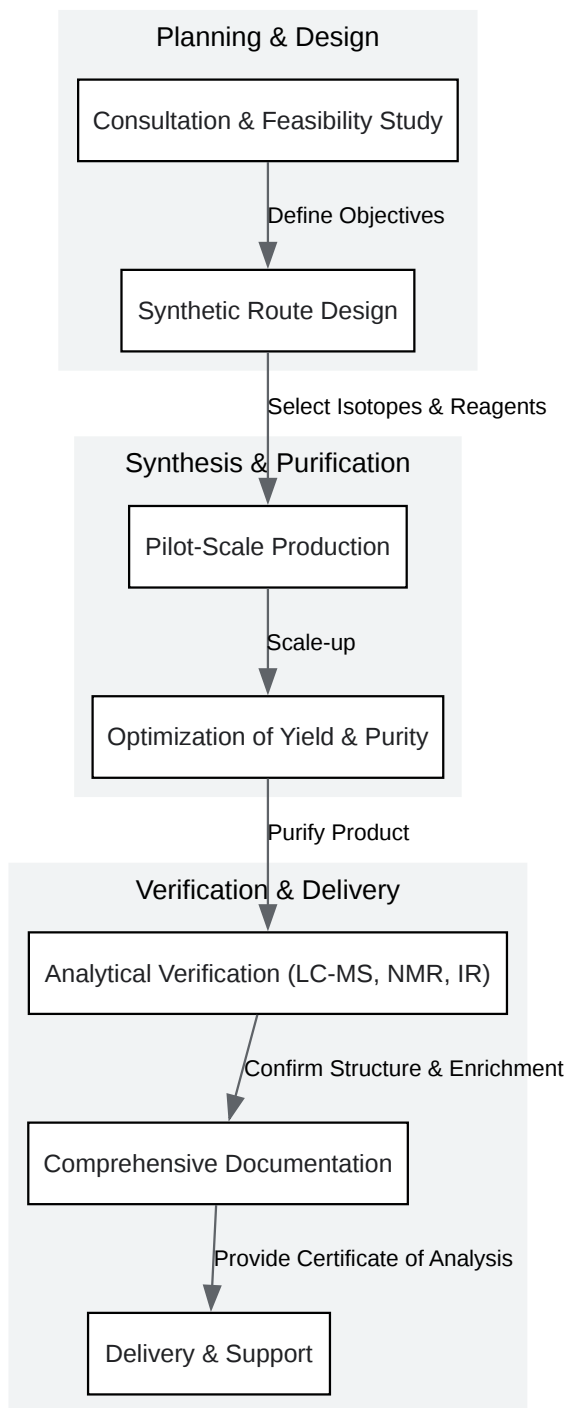
Procedure:

- A mixture of piperizine (10.0 g, 116.1 mmol), piperizine dihydrochloride (18.45 g, 116 mmol), and ethanol/deuterium oxide (5:1, 60 mL) is heated at reflux for approximately 1 hour.
- The mixture is cooled to approximately 0°C, and d₃-iodomethane (8.85 mL, 92.9 mmol) is added dropwise.
- The reaction mixture is then stirred at ambient temperature for about 90 minutes.
- After cooling the mixture to approximately 0°C, it is basified to a pH of about 9.0 with 2N sodium hydroxide.
- Standard extractive workup is performed to yield a crude residue.
- The crude product is purified by distillation at 120-130°C to give the title compound as a colorless liquid.

This method can be conceptually adapted for the synthesis of **2-methylpiperazine-d7** by using appropriately deuterated starting materials and reagents.

A general workflow for the custom synthesis of deuterated compounds is depicted below.

General Workflow for Custom Deuterated Compound Synthesis

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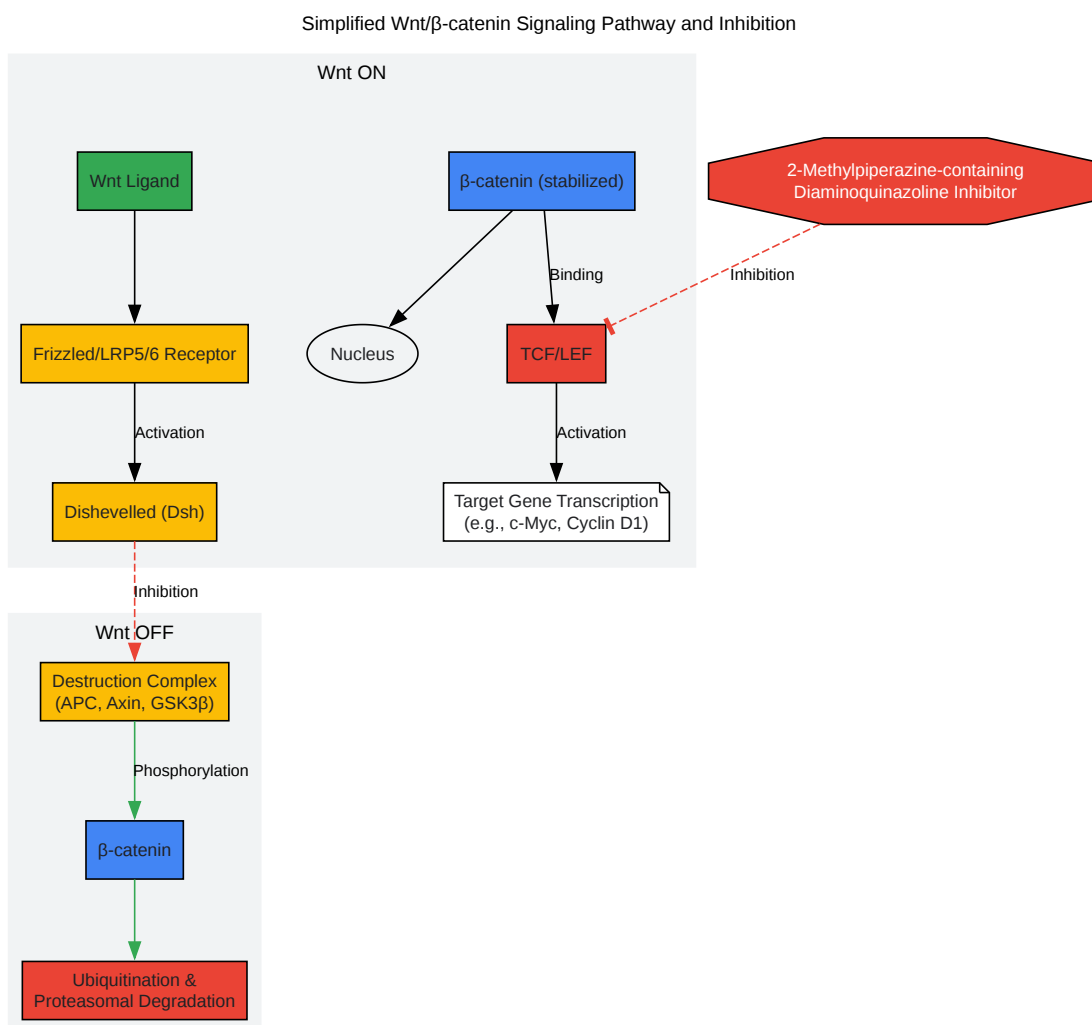
Caption: General Workflow for Custom Deuterated Compound Synthesis.

Biological Significance and Signaling Pathways

2-Methylpiperazine is a key structural motif in a variety of biologically active compounds. It is utilized as a building block in the synthesis of pharmaceuticals for a range of therapeutic areas, including oncology, infectious diseases, and neurology.^{[1][2]}

One notable application of 2-methylpiperazine is in the development of inhibitors for the Wnt/ β -catenin signaling pathway. Specifically, it is used as a reagent in the synthesis of diaminoquinazolines that act as inhibitors of the β -catenin/T-cell transcription factor 4 (Tcf4) pathway.^{[3][4]} The dysregulation of this pathway is implicated in various cancers.

The simplified signaling pathway is illustrated below.



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Caption: Simplified Wnt/ β -catenin Signaling Pathway and Inhibition.

Additionally, derivatives of 2-methylpiperazine have been investigated as:

- CCR5 antagonists: The 2(S)-methyl piperazine moiety has been identified as a crucial element for affinity to the CCR5 receptor, a key target in HIV-1 therapy.[5]
- Dual MAO-B/AChE inhibitors: Chalcones containing an N-methylpiperazine group have shown potential as multi-target inhibitors for neurodegenerative diseases.[6]
- Anticancer kinase inhibitors: The N-methylpiperazine motif is present in several approved kinase inhibitors, where it can enhance water solubility and target affinity.[6]

The versatility of the 2-methylpiperazine scaffold makes its deuterated analogs valuable tools for researchers in drug discovery and development, enabling detailed investigation of metabolic stability, pharmacokinetics, and target engagement.

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